Cas no 2580232-28-4 (5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide)

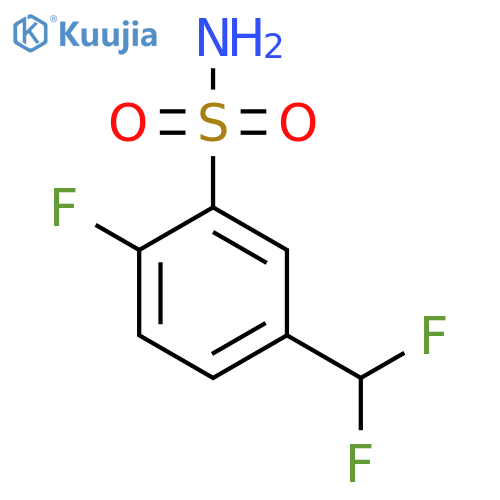

2580232-28-4 structure

商品名:5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide

5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide

- EN300-27734020

- 2580232-28-4

- 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide

-

- インチ: 1S/C7H6F3NO2S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3,7H,(H2,11,12,13)

- InChIKey: DYLOSTTZAYUVOP-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=CC=C(C(F)F)C=1)F)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 225.00713409g/mol

- どういたいしつりょう: 225.00713409g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27734020-10.0g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 10.0g |

$3992.0 | 2025-03-19 | |

| Enamine | EN300-27734020-1.0g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 1.0g |

$928.0 | 2025-03-19 | |

| Enamine | EN300-27734020-5.0g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 5.0g |

$2692.0 | 2025-03-19 | |

| Enamine | EN300-27734020-0.05g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 0.05g |

$780.0 | 2025-03-19 | |

| Enamine | EN300-27734020-2.5g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 2.5g |

$1819.0 | 2025-03-19 | |

| Enamine | EN300-27734020-0.5g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 0.5g |

$891.0 | 2025-03-19 | |

| Enamine | EN300-27734020-0.25g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 0.25g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-27734020-0.1g |

5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |

2580232-28-4 | 95.0% | 0.1g |

$817.0 | 2025-03-19 |

5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2580232-28-4 (5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量